![molecular formula C9H8N2O2 B13670996 Benzofuran-6-carbohydrazide](/img/structure/B13670996.png)
Benzofuran-6-carbohydrazide
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Overview
Description
Benzofuran-6-carbohydrazide is a chemical compound belonging to the benzofuran family, which is known for its diverse biological and pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzofuran-6-carbohydrazide typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method is the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions often require the use of strong bases and elevated temperatures to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the development of catalytic strategies and innovative synthetic methods can further improve the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzofuran-6-carbohydrazide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield benzofuran-6-carboxylic acid, while reduction may produce benzofuran-6-carbohydrazine .
Scientific Research Applications
Benzofuran-6-carboxylic acid has applications in high-performance liquid chromatography detection, pharmaceutical intermediate synthesis, and as a potential inhibitor of transglutaminases . It is a yellow crystalline solid with low solubility in water and has antimicrobial and antioxidant activity, as well as versatility in organic synthesis .
Applications
High-Performance Liquid Chromatography Detection: Benzofuran-6-carboxylic acid is a key component in high-performance liquid chromatography detection methods for lipalast or related substances in its preparations . This method addresses the issue of undetectable related substances in lipalast or its preparations .
Pharmaceutical Intermediate Synthesis: Benzofuran-6-carboxylic acid plays a crucial role in the synthesis of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate, which is a pharmaceutical intermediate . Using this compound as a raw material, along with a palladium-loaded ordered mesoporous carbon catalyst and a cuprous iodide-triphenylphosphine complex, the catalytic synthesis of methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate is significantly improved . The reaction time is shorter, the synthesis yield reaches 94%, and the obtained product demonstrates high purity and stability .
Inhibitor of Transglutaminases: Benzofuran-6-carboxylic acid has been identified as a compound with potential as a novel inhibitor of transglutaminases, specifically transglutaminase 2, which are associated with certain diseases . Therefore, benzofuran-6-carboxylic acid and its derivatives can be utilized in the production of pharmaceutical compositions aimed at the prophylaxis and treatment of transglutaminase-related diseases .
Mechanism of Action
The mechanism of action of benzofuran-6-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes and proteins, leading to the disruption of cellular processes in pathogens or cancer cells. For example, benzofuran derivatives have been shown to inhibit the activity of topoisomerase I, an enzyme involved in DNA replication, thereby preventing the proliferation of cancer cells .
Comparison with Similar Compounds
Benzofuran-6-carbohydrazide can be compared with other similar compounds, such as benzothiophene and benzofuran derivatives. These compounds share a similar core structure but differ in their substituents and biological activities. Some of the similar compounds include:
Benzothiophene: Known for its anticancer and antimicrobial properties.
Psoralen: Used in the treatment of skin diseases such as psoriasis.
Angelicin: Exhibits antiviral and anticancer activities.
This compound stands out due to its unique combination of biological activities and its potential applications in various fields. Its versatility and reactivity make it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C9H8N2O2 |
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Molecular Weight |
176.17 g/mol |
IUPAC Name |
1-benzofuran-6-carbohydrazide |
InChI |
InChI=1S/C9H8N2O2/c10-11-9(12)7-2-1-6-3-4-13-8(6)5-7/h1-5H,10H2,(H,11,12) |
InChI Key |
ODLWYXPRXJTDPL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)C(=O)NN |
Origin of Product |
United States |
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